![molecular formula C19H22N2O2S B2949336 (E)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1396893-03-0](/img/structure/B2949336.png)
(E)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Synthesis
Research on compounds structurally related to "(E)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one" often focuses on their synthetic pathways and chemical properties. For instance, studies on piperazine derivatives and their reactions with secondary amines demonstrate the versatility and reactivity of such compounds, laying groundwork for the synthesis of complex molecules with potential pharmacological activities (Vasileva et al., 2018).
Biological Activities
The biological activities of piperazine-based compounds have been extensively studied, highlighting their potential in medicinal chemistry. For example, research on the microwave-assisted synthesis of hybrid molecules containing piperazine structures has revealed antimicrobial, antilipase, and antiurease activities, suggesting a broad spectrum of potential pharmacological applications (Başoğlu et al., 2013).
Antimicrobial and Antidepressant Potential
Novel derivatives of piperazine have been synthesized and evaluated for their antidepressant activities, with some compounds showing significant effects in behavioral models. This indicates the potential of piperazine derivatives in the development of new antidepressant drugs (Kumar et al., 2017). Additionally, the antimicrobial activities of new 1,2,4-triazole derivatives, including those with piperazine moieties, underscore the versatility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
properties
IUPAC Name |
(E)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-17(18-7-4-14-24-18)15-20-10-12-21(13-11-20)19(23)9-8-16-5-2-1-3-6-16/h1-9,14,17,22H,10-13,15H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGDRUKIDRVANK-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one |
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